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Compound of Interest

Compound Name: 3-Bromo-2-methoxybenzamide

Cat. No.: B1442344 Get Quote

This guide provides an in-depth analysis of the spectroscopic data for 3-Bromo-2-
methoxybenzamide, a key intermediate in various synthetic applications. As experimental

spectra for this specific compound are not readily available in public databases, this document

employs a predictive and comparative approach, leveraging computational tools and

experimental data from structurally similar analogs. This methodology serves as a robust

framework for researchers to anticipate and interpret the spectroscopic features of novel or

uncharacterized molecules.

Introduction: A Predictive and Comparative Strategy
In modern chemical research, the unambiguous structural elucidation of novel compounds is

paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared

(IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process. For a

molecule like 3-Bromo-2-methoxybenzamide, a complete set of experimental data is not

always available. In such cases, a synergistic approach combining spectral prediction with

comparative analysis against known analogs provides a powerful and scientifically rigorous

path to characterization.

This guide will present predicted ¹H NMR, ¹³C NMR, IR, and MS data for 3-Bromo-2-
methoxybenzamide. These predictions will be contextualized and validated by comparing

them with experimental data from 2-methoxybenzamide and 3-bromobenzamide. This

comparative analysis allows for a more confident assignment of spectral features and provides
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a deeper understanding of the influence of the bromo and methoxy substituents on the

benzamide scaffold.

Molecular Structure and Spectroscopic Overview
The structural features of 3-Bromo-2-methoxybenzamide dictate its spectroscopic signatures.

The workflow for its characterization involves a combination of predictive modeling and

comparative analysis with known compounds.
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Caption: Workflow for the spectroscopic characterization of 3-Bromo-2-methoxybenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

a molecule. The predicted ¹H and ¹³C NMR data for 3-Bromo-2-methoxybenzamide are

presented below, with assignments based on established principles of chemical shifts and

coupling constants, supported by data from analogs.

Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 3-Bromo-2-methoxybenzamide in CDCl₃ is expected to

show distinct signals for the aromatic protons, the amide protons, and the methoxy protons.

Predicted Chemical

Shift (ppm)
Multiplicity Integration Assignment

~7.8 - 8.2 Broad Singlet 2H -CONH₂

~7.6 Doublet of Doublets 1H Ar-H

~7.4 Triplet 1H Ar-H

~7.1 Doublet of Doublets 1H Ar-H

~3.9 Singlet 3H -OCH₃

Causality of Assignments:

Amide Protons (-CONH₂): These protons are typically broad due to quadrupole broadening

from the adjacent nitrogen and exchange with trace amounts of water. Their chemical shift

can vary significantly depending on concentration and solvent.

Aromatic Protons (Ar-H): The substitution pattern on the aromatic ring leads to a complex

splitting pattern. The bromine atom is de-shielding, while the methoxy group is shielding. The

exact positions of these protons are best confirmed by 2D NMR experiments.

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and

appear as a sharp singlet. Their chemical shift around 3.9 ppm is characteristic of a methoxy
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group attached to an aromatic ring.

Comparative Analysis with Analogs:

3-Bromobenzamide: Experimental data for 3-bromobenzamide shows aromatic protons in

the range of 7.5-8.0 ppm.[1][2]

2-Methoxybenzamide: The aromatic protons of 2-methoxybenzamide appear between 6.9

and 8.2 ppm, and the methoxy singlet is observed around 3.9 ppm.[3]

The predicted spectrum of 3-Bromo-2-methoxybenzamide is consistent with the electronic

effects of the bromo and methoxy substituents observed in these analogs.

Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum provides information about the carbon skeleton of the

molecule.

Predicted Chemical Shift (ppm) Assignment

~168 C=O (Amide)

~155 Ar-C-OCH₃

~135 Ar-C

~130 Ar-C

~125 Ar-C-Br

~120 Ar-C

~115 Ar-C

~56 -OCH₃

Causality of Assignments:

Carbonyl Carbon (C=O): The amide carbonyl carbon is significantly deshielded and appears

at the downfield end of the spectrum.
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Aromatic Carbons (Ar-C): The chemical shifts of the aromatic carbons are influenced by the

substituents. The carbon attached to the electron-donating methoxy group is shielded, while

the carbon attached to the electron-withdrawing bromine atom is deshielded.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group appears in the aliphatic region

of the spectrum.

Comparative Analysis with Analogs:

3-Bromobenzamide: The carbonyl carbon is observed around 167 ppm, and the aromatic

carbons are in the 123-137 ppm range.

2-Methoxybenzamide: The carbonyl carbon is at approximately 166 ppm, the carbon

attached to the methoxy group is at ~157 ppm, and the methoxy carbon is at ~56 ppm.[3]

The predicted chemical shifts for 3-Bromo-2-methoxybenzamide align well with the

experimental data of its analogs.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted

IR spectrum of 3-Bromo-2-methoxybenzamide is expected to show characteristic absorption

bands for the amide and aromatic functionalities.
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Predicted Wavenumber

(cm⁻¹)
Intensity Assignment

3350-3150 Strong, Broad N-H Stretch (Amide)

3100-3000 Medium C-H Stretch (Aromatic)

2950-2850 Medium C-H Stretch (Aliphatic, -OCH₃)

1680-1640 Strong C=O Stretch (Amide I)

1620-1580 Medium N-H Bend (Amide II)

1600, 1475 Medium-Weak C=C Stretch (Aromatic)

1250-1200 Strong C-O Stretch (Aryl Ether)

800-600 Strong C-Br Stretch

Causality of Assignments:

N-H Stretch: The two N-H bonds of the primary amide give rise to two bands in this region,

which often appear as a single broad absorption.

C=O Stretch (Amide I): This is typically a very strong and sharp absorption, characteristic of

the carbonyl group in an amide.

N-H Bend (Amide II): This band arises from the bending vibration of the N-H bond.

C-O Stretch: The stretching vibration of the aryl ether C-O bond is a strong absorption in the

fingerprint region.

C-Br Stretch: The carbon-bromine stretch is a strong absorption at lower wavenumbers.

Comparative Analysis with Analogs:

3-Bromobenzamide: Experimental IR spectra show a strong C=O stretch around 1660 cm⁻¹,

and N-H stretches in the 3350-3150 cm⁻¹ region.[4][5]

2-Methoxybenzamide: The IR spectrum of 2-methoxybenzamide shows a strong C=O stretch

at ~1650 cm⁻¹, N-H stretches around 3400-3100 cm⁻¹, and a strong C-O stretch at ~1250
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cm⁻¹.[3][6]

The predicted IR absorptions for 3-Bromo-2-methoxybenzamide are in excellent agreement

with the known frequencies for its constituent functional groups as seen in its analogs.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The predicted mass spectrum of 3-Bromo-2-methoxybenzamide would be

obtained under electron ionization (EI) conditions.

Molecular Formula: C₈H₈BrNO₂ Molecular Weight: 230.06 g/mol

Predicted Fragmentation Pattern:

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 230 and 232 in an

approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (due

to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

Key Fragments:

[M - NH₂]⁺: Loss of the amino radical (•NH₂) would result in a fragment at m/z 214/216.

[M - OCH₃]⁺: Loss of the methoxy radical (•OCH₃) would give a fragment at m/z 199/201.

[M - CONH₂]⁺: Loss of the carboxamide radical (•CONH₂) would lead to a fragment at m/z

186/188.

[C₇H₄BrO]⁺: A fragment corresponding to the bromomethoxybenzoyl cation at m/z

213/215.

Comparative Analysis with Analogs:

3-Bromobenzamide: The mass spectrum of 3-bromobenzamide shows a molecular ion at

m/z 199/201 and a base peak corresponding to the loss of NH₂.

2-Methoxybenzamide: The mass spectrum of 2-methoxybenzamide exhibits a molecular ion

at m/z 151, with significant fragments corresponding to the loss of NH₂ and OCH₃.[7]
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The predicted fragmentation pattern for 3-Bromo-2-methoxybenzamide is a logical extension

of the fragmentation behavior observed for its analogs.

Experimental Protocols
To obtain experimental data for 3-Bromo-2-methoxybenzamide, the following standard

protocols are recommended.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent

(e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher

Pulse Program: Standard single pulse (zg30)

Number of Scans: 16-32

Relaxation Delay (d1): 1-2 seconds

Acquisition Time: 3-4 seconds

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher

Pulse Program: Standard proton-decoupled (zgpg30)

Number of Scans: 1024 or more, depending on sample concentration

Relaxation Delay (d1): 2 seconds

Data Processing: Apply Fourier transformation, phase correction, and baseline correction

using appropriate NMR processing software.
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IR Spectroscopy
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the

diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

Instrument Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer

Scan Range: 4000-400 cm⁻¹

Number of Scans: 16-32

Resolution: 4 cm⁻¹

Data Processing: Collect the spectrum and perform a background subtraction.

Mass Spectrometry
Sample Introduction: Introduce the sample via a direct insertion probe or by injection of a

dilute solution into a Gas Chromatograph (GC-MS) or Liquid Chromatograph (LC-MS).

Instrument Parameters (EI-MS):

Ionization Mode: Electron Ionization (EI)

Ionization Energy: 70 eV

Mass Range: m/z 40-400

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

Conclusion
This technical guide has provided a comprehensive overview of the predicted spectroscopic

data for 3-Bromo-2-methoxybenzamide. By integrating computational predictions with

comparative analysis of structurally related compounds, a detailed and reliable characterization

of its NMR, IR, and MS spectra has been achieved. The presented methodologies and data
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serve as a valuable resource for researchers working with this compound and as a template for

the characterization of other novel molecules where experimental data is scarce.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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